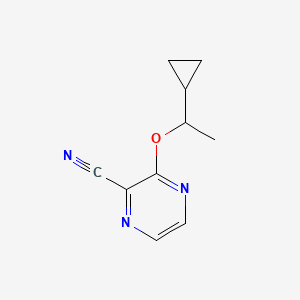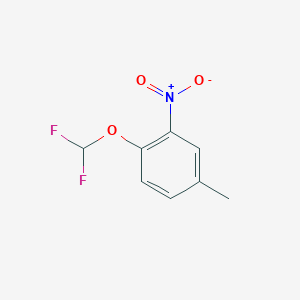![molecular formula C12H16FNO4S B2427627 Ácido 3-{[(4-Fluorofenil)sulfonil]amino}-4-metilpentanoico CAS No. 440646-74-2](/img/structure/B2427627.png)
Ácido 3-{[(4-Fluorofenil)sulfonil]amino}-4-metilpentanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorophenyl group attached to a sulfonyl amino group, which is further connected to a methylpentanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its ability to interact with biological targets.
Industry: In the development of new materials and as an intermediate in the production of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylpentanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Mecanismo De Acción
The mechanism of action of 3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, while the sulfonyl amino group facilitates the formation of stable complexes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylpentanoic acid
- 4-{[(4-Fluorophenyl)sulfonyl]amino}-2-methylpentanoic acid
Uniqueness
3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c1-8(2)11(7-12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEAWGWJIBCWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2427545.png)

![N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2427547.png)


![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2427551.png)
![N-(4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2427555.png)

![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2427558.png)
![4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide](/img/structure/B2427559.png)
![2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile](/img/structure/B2427561.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2427562.png)
![(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B2427565.png)

